REACTION_CXSMILES
|
[OH-:1].[Na+].[C:3]([C:6]12[CH2:15][CH:10]3[CH2:11][CH:12]([CH2:14][CH:8]([CH2:9]3)[CH2:7]1)[CH2:13]2)(=[O:5])[CH3:4].[Mn]([O-])(=O)(=O)=[O:17].[K+].[OH2:22]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC>[OH:1][C:8]12[CH2:14][CH:12]3[CH2:11][CH:10]([CH2:15][C:6]([C:3](=[O:5])[C:4]([OH:17])=[O:22])([CH2:13]3)[CH2:7]1)[CH2:9]2 |f:0.1,3.4,6.7|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C12CC3CC(CC(C1)C3)C2
|
Name
|
|
Quantity
|
24.8 g
|
Type
|
reactant
|
Smiles
|
[Mn](=O)(=O)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
0.36 g
|
Type
|
catalyst
|
Smiles
|
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
WAIT
|
Details
|
to stay at room temperature for overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
manganese dioxide precipitate was filtered out
|
Type
|
EXTRACTION
|
Details
|
acidification of filtrate, extraction and partial concentration of the combined organic phase
|
Type
|
ADDITION
|
Details
|
To the concentrated solution 10 mL of organic solvent was added
|
Type
|
WAIT
|
Details
|
the mixture was kept at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The formed crystals were filtered out
|
Type
|
WASH
|
Details
|
washed with solvent
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
OC12CC3(CC(CC(C1)C3)C2)C(C(=O)O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |